molecular formula C20H23N7Na2O6 B608541 Levomefolate sodium CAS No. 1423663-76-6

Levomefolate sodium

カタログ番号 B608541
CAS番号: 1423663-76-6
分子量: 503.4265
InChIキー: KKIWVYLOTHCGRV-NJHZPMQHSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levomefolate calcium is a primary biologically active form of folate used at the cellular level for dna reproduction, the cysteine cycle and the regulation of homocysteine

科学的研究の応用

1. Folate Status Enhancement

A study demonstrated that the addition of levomefolate calcium to an oral contraceptive containing ethinylestradiol and drospirenone significantly increased red blood cell and plasma folate levels in healthy women seeking contraception. This result indicates the potential of levomefolate sodium in improving folate status in women of childbearing age (Bart et al., 2012).

2. Pharmacokinetic Behavior Analysis

Research focused on developing a method for quantitative determination of levothyroxine (LEVO) in rat plasma for evaluating long-acting formulations. This study underlines the importance of levomefolate sodium in the context of pharmaceutical analysis and pre-clinical evaluation of drug delivery systems (Permana et al., 2021).

3. Bioequivalence Studies

A bioequivalence study compared sodium levofolinate injection with calcium levofolinate and sodium folinate injections in healthy Chinese subjects. The study found that sodium levofolinate was bioequivalent to the other two formulations, indicating its potential as a reliable alternative in medical applications (Qiu et al., 2023).

4. Folate Supplementation via Oral Contraceptives

The development of a new oral contraceptive containing drospirenone, ethinyl estradiol, and levomefolate calcium aimed to supplement folate levels in women wishing to use oral contraception, indicating the therapeutic use of levomefolate sodium in reproductive health (Staff, 2010).

5. Stability Analysis in Drug Formulations

Research on levothyroxine sodium highlighted the importance of stability conditions for maintaining drug efficacy. This study provides insights into the stability requirements of drug formulations, including those containing levomefolate sodium, for optimal therapeutic use (Hamad et al., 2015).

6. Transdermal Drug Delivery Research

A study on levothyroxine sodium-loaded dissolving microneedle arrays for transdermal delivery demonstrated the potential of using levomefolate sodium in innovative drug delivery systems. This research emphasizes the importance of alternative drug delivery routes for compounds like levomefolate sodium (Ghazi & Al-Mayahy, 2022).

7. Contraception and Folate Supplementation

A study highlighted the effectiveness of a combined oral contraceptive pill containing drospirenone, ethinyl estradiol, and levomefolate calcium, suggesting its role in contraception and folate supplementation for women (Rapkin & Creinin, 2011).

8. Analytical Method Development

Research on the simultaneous quantification of drospirenone, ethinyl estradiol, and levomefolate demonstrates the significance of analytical methods in ensuring the quality and efficacy of drug formulations containing levomefolate sodium (Chandran et al., 2018).

9. Bioequivalence of Oral Contraceptives

A study assessing the bioequivalence of an oral contraceptive containing ethinylestradiol, drospirenone, and levomefolate calcium relative to two other formulations underscores the application of levomefolate sodium in ensuring the effectiveness and safety of oral contraceptives (Blode et al., 2012).

特性

CAS番号

1423663-76-6

製品名

Levomefolate sodium

分子式

C20H23N7Na2O6

分子量

503.4265

IUPAC名

sodium (4-((((S)-2-amino-4-hydroxy-5-methyl-5,6,7,8-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamate

InChI

InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2/t12-,13-;;/m0../s1

InChIキー

KKIWVYLOTHCGRV-NJHZPMQHSA-L

SMILES

O=C(CC[C@H](NC(C1=CC=C(C=C1)NC[C@@H]2N(C3=C(N=C(N=C3NC2)N)O)C)=O)C([O-])=O)O[Na].[Na+]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

L-5-MTHF sodium;  L 5 MTHF sodium;  L5MTHF sodium,

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomefolate sodium
Reactant of Route 2
Levomefolate sodium
Reactant of Route 3
Reactant of Route 3
Levomefolate sodium
Reactant of Route 4
Reactant of Route 4
Levomefolate sodium
Reactant of Route 5
Levomefolate sodium
Reactant of Route 6
Levomefolate sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。